molecular formula C23H17N3O B2360792 (E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 392238-84-5

(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

Cat. No.: B2360792
CAS No.: 392238-84-5
M. Wt: 351.409
InChI Key: GTVLBZLYEWUNRE-FCDQGJHFSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole ring, possibly through the reaction of o-phenylenediamine with a suitable carbonyl compound . The biphenyl group could be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cyano group could be introduced through a variety of methods, such as the Rosenmund-von Braun cyanation.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the conjugation of the π electrons in the aromatic rings and the cyano group. The presence of the benzimidazole ring could result in interesting electronic properties due to the nitrogen atoms in the ring .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. The benzimidazole ring could act as a nucleophile in reactions with electrophiles. The cyano group could be reduced to a primary amine or hydrolyzed to a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in it. The presence of the benzimidazole ring and the cyano group could result in the compound having a high melting point and being soluble in polar solvents .

Scientific Research Applications

Organic Synthesis and Materials Chemistry

  • Synthesis of Novel Organic Compounds : Research has demonstrated the synthesis of novel organic compounds incorporating the biphenyl and benzimidazole units, highlighting the chemical's versatility in creating complex molecular architectures. These compounds exhibit potential for various applications, including materials science and pharmaceuticals. For instance, the facile synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives points towards its utility in constructing complex molecules with specific electronic and photophysical properties (Mabkhot, Y., Abd Elshafy Kheder, N., & Al-Majid, A., 2010).

  • Development of Coordination Polymers : The compound has been utilized in the formation of metal-organic frameworks (MOFs) and coordination polymers, showcasing its role in designing new materials with potential applications in catalysis, gas storage, and separation technologies. Studies have detailed the construction of novel complexes using the biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands, leading to the formation of materials with diverse structural dimensions and functionalities (Sun, L.-X., Qi, Y., Wang, Y., Che, Y.-x., & Zheng, J.-m., 2010).

  • Catalysis : The structural features of the compound, particularly the presence of the benzimidazole unit, make it an interesting candidate for catalytic applications. Research into N-heterocyclic carbenes, which share structural similarities with the compound , has shown that these entities can act as versatile catalysts in transesterification and acylation reactions, potentially pointing to similar applications for the compound under discussion (Grasa, G., Kissling, R. M., & Nolan, S., 2002).

  • Corrosion Inhibition : The benzimidazole moiety, as part of the compound's structure, has been studied for its corrosion inhibition properties. Similar compounds have shown effectiveness in protecting metals against corrosion, suggesting potential applications in materials protection and maintenance (Ammal, P., Prajila, M., & Joseph, A., 2018).

Future Directions

The compound could be studied for its potential biological activities, given the known activities of benzimidazole derivatives . Additionally, modifications could be made to the structure of the compound to enhance its properties or introduce new functionalities.

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-phenylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-26-21-10-6-5-9-20(21)25-23(26)19(15-24)22(27)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14,27H,1H3/b22-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBXLEVKCFXPNQ-QOCHGBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)C4=CC=CC=C4)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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